1-Ethyl-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDNWXVISIXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196645 | |

| Record name | p-Ethylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-47-2 | |

| Record name | 1-Ethyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethylfluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylfluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-4-fluorobenzene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 1-Ethyl-4-fluorobenzene, a key intermediate in various chemical syntheses.

Chemical Properties

This compound is a flammable liquid that is not miscible with water.[1] It is primarily used as a pharmaceutical intermediate.[1]

| Property | Value | Source |

| Molecular Formula | C8H9F | [2][3] |

| Molecular Weight | 124.16 g/mol | [2][3] |

| Boiling Point | 139 - 141.6 °C | [2][4] |

| Density | ~1.0 g/cm³ | [2][4] |

| Flash Point | 28.9 - 30 °C | [2][4] |

| Refractive Index | 1.471 - 1.478 | [2][4] |

| LogP | 3.26 | [2] |

| Vapor Pressure | 7.3±0.3 mmHg at 25°C | [2] |

Chemical Structure

The structure of this compound consists of a benzene (B151609) ring substituted with an ethyl group and a fluorine atom at the para position.

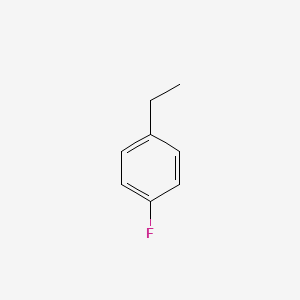

Caption: Molecular structure of this compound.

Structural Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][5] |

| SMILES | CCC1=CC=C(C=C1)F | [3][6] |

| InChI | InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | [3][5] |

| InChIKey | BLDNWXVISIXWKZ-UHFFFAOYSA-N | [3][5] |

| CAS Number | 459-47-2 | [2][3] |

Experimental Protocols

Caption: A logical workflow for the synthesis and characterization of this compound.

A. Synthesis

A common method for introducing fluorine to an aromatic ring is through a diazotization reaction followed by a Schiemann reaction or by nucleophilic aromatic substitution on an appropriately activated precursor. For instance, the synthesis could potentially start from 4-ethylaniline.

B. Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the ethyl carbons and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, as well as a strong band corresponding to the C-F bond.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak at m/z 124.[2][3]

Spectral Data

The following table summarizes key spectral information for this compound.

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to ethyl and aromatic protons. | [7] |

| ¹³C NMR | Resonances for ethyl and aromatic carbons. | [3] |

| IR Spectrum | Characteristic C-H and C-F stretching vibrations. | [8] |

| Mass Spectrum | Molecular ion peak (M+) at m/z = 124. | [3][8] |

Safety and Handling

This compound is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Precautionary measures against static discharge should be taken. It may cause skin and eye irritation.[3] Appropriate personal protective equipment should be worn when handling this chemical. Store in a cool, well-ventilated place with the container tightly closed.

References

- 1. This compound | 459-47-2 [chemicalbook.com]

- 2. This compound | CAS#:459-47-2 | Chemsrc [chemsrc.com]

- 3. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 459-47-2 - iChemical [ichemical.com]

- 5. This compound | 459-47-2 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C8H9F) [pubchemlite.lcsb.uni.lu]

- 7. This compound(459-47-2) 1H NMR spectrum [chemicalbook.com]

- 8. p-Fluoroethylbenzene [webbook.nist.gov]

An In-depth Technical Guide to 1-Ethyl-4-fluorobenzene (CAS: 459-47-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-4-fluorobenzene, a key fluorinated aromatic compound. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, its applications in drug development and other industries, and its toxicological profile.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its core structure consists of a benzene (B151609) ring substituted with an ethyl group and a fluorine atom at the para position. This substitution pattern imparts specific properties that make it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 459-47-2 | [2][3] |

| Molecular Formula | C₈H₉F | [2][3] |

| Molecular Weight | 124.15 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 141.6 ± 9.0 °C at 760 mmHg | [4] |

| Melting Point | Not available | |

| Flash Point | 28.9 ± 6.2 °C | [4] |

| Refractive Index | 1.478 | [4] |

| Vapor Pressure | 7.3 ± 0.3 mmHg at 25°C | [4] |

| Solubility | Not miscible in water | [5] |

| LogP | 3.26 | [4] |

Synthesis and Reactivity

This compound is typically synthesized via Friedel-Crafts alkylation of fluorobenzene (B45895). It undergoes various reactions characteristic of aromatic compounds, with the fluorine and ethyl substituents influencing the regioselectivity of these reactions.

Synthesis of this compound via Friedel-Crafts Alkylation

Experimental Protocol:

Objective: To synthesize this compound by the Friedel-Crafts alkylation of fluorobenzene with an ethylating agent.

Materials:

-

Fluorobenzene

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL).

-

Cool the stirred suspension to 0°C in an ice bath.

-

Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the cooled suspension over 15 minutes.

-

After the addition of fluorobenzene, add ethyl bromide (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of dilute HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Workflow for the Synthesis of this compound:

Reactivity: Friedel-Crafts Acylation of this compound

The ethyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In electrophilic aromatic substitution reactions, the incoming electrophile will predominantly be directed to the positions ortho to the ethyl group (and meta to the fluorine).

Experimental Protocol:

Objective: To synthesize 1-(4-ethyl-2-fluorophenyl)ethan-1-one via Friedel-Crafts acylation of this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Apparatus as described in the synthesis protocol.

Procedure:

-

Following a similar setup to the synthesis protocol, charge a dry three-necked round-bottom flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (60 mL).

-

Cool the stirred suspension to 0°C.

-

Add this compound (1.0 equivalent) dropwise to the suspension.

-

Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition, allow the mixture to stir at room temperature for 3 hours.

-

Quench, extract, wash, and dry the reaction mixture as described in the synthesis protocol.

-

After solvent removal, purify the product by column chromatography or distillation to yield the acylated product.

Friedel-Crafts Acylation Pathway:

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.

Intermediate in the Synthesis of Etoricoxib

Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. While the exact synthetic route may vary, this compound can be a precursor to key intermediates in its synthesis. For instance, it can be acylated and further modified to form the pyridinone core of the drug.

Precursor in the Synthesis of Aprepitant

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves the construction of a complex morpholine (B109124) core. This compound can be used to introduce the 4-fluorophenyl moiety, a critical component of the final drug structure.[6][7]

Biological Activity and Toxicology

There is limited direct research on the specific biological activities or signaling pathways of this compound itself. Its primary role is as a synthetic intermediate. However, the toxicology of related compounds provides some insight into its potential metabolic fate and effects.

Fluorinated aromatic compounds are generally more resistant to metabolic degradation compared to their non-fluorinated analogs.[8] The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes. However, metabolism can still occur at other positions on the aromatic ring or on the ethyl side chain.

The toxicology of ethylbenzene (B125841) has been studied, and it is known to cause respiratory tract and ocular irritation.[9] Chronic exposure can lead to adverse effects on the liver, kidneys, and endocrine system.[9] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions to avoid inhalation, ingestion, and skin contact. The toxicological properties of this compound have not been fully investigated.[8]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks / Chemical Shifts (δ) | Source(s) |

| ¹H NMR (CDCl₃) | ~7.1 ppm (m, 2H, Ar-H), ~6.9 ppm (m, 2H, Ar-H), 2.6 ppm (q, 2H, -CH₂-), 1.2 ppm (t, 3H, -CH₃) | [10] |

| ¹³C NMR (CDCl₃) | ~161 (d, C-F), ~138 (s), ~129 (d), ~115 (d), ~28 (s, -CH₂-), ~16 (s, -CH₃) | [10] |

| IR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1600, 1510 (Ar C=C stretch), ~1220 (C-F stretch) | |

| Mass Spectrum (m/z) | 124 (M+), 109 (M-15), 96 |

Logical Workflow for Compound Characterization:

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[3]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

Store in a tightly closed container in a cool, dry place.

-

In case of fire, use dry chemical, foam, or carbon dioxide.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

- 1. rsc.org [rsc.org]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:459-47-2 | Chemsrc [chemsrc.com]

- 5. This compound | 459-47-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Synthesis of 1-Ethyl-4-fluorobenzene from Fluorobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthetic pathways for producing 1-Ethyl-4-fluorobenzene, a key intermediate in various chemical and pharmaceutical applications, starting from fluorobenzene (B45895). The primary focus is on the most reliable and high-yield method: a two-step process involving Friedel-Crafts acylation followed by carbonyl group reduction. A direct Friedel-Crafts ethylation is also discussed as a potential but less selective alternative. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the practical application of these methodologies.

Introduction and Synthetic Strategies

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis from the readily available starting material, fluorobenzene, can be approached via two main strategies. The choice of strategy is critical and depends on the desired purity, yield, and scalability.

The most prevalent and reliable method is a two-step sequence:

-

Friedel-Crafts Acylation: Fluorobenzene is acylated, typically with acetyl chloride or acetic anhydride, to produce 4-fluoroacetophenone. This reaction exhibits high para-selectivity due to the directing effect of the fluorine atom and the steric bulk of the acylium ion electrophile.[3][4]

-

Carbonyl Reduction: The ketone group of 4-fluoroacetophenone is subsequently reduced to a methylene (B1212753) group to yield the final product, this compound. Common methods for this transformation include the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][6]

A direct, one-step Friedel-Crafts Ethylation is theoretically possible but is often plagued by significant challenges, including a lack of regioselectivity (producing a mixture of ortho and para isomers) and polyalkylation, where multiple ethyl groups are added to the aromatic ring.[7][8] Therefore, the acylation-reduction pathway is generally preferred for producing high-purity this compound.[9][10]

Caption: Overview of synthetic routes from Fluorobenzene.

Route 1 (Preferred): Friedel-Crafts Acylation and Reduction

This two-step approach circumvents the issues of rearrangement and polyalkylation associated with direct alkylation.[4] The deactivating nature of the acyl group prevents further reactions on the aromatic ring, and the acylium ion does not rearrange.[3]

Step 2.1: Friedel-Crafts Acylation of Fluorobenzene

The reaction involves treating fluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[11] The electrophile is a resonance-stabilized acylium ion, which attacks the electron-rich fluorobenzene ring, primarily at the para position.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 459-47-2 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Clemmensen reduction [unacademy.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 11. websites.umich.edu [websites.umich.edu]

Spectroscopic Profile of 1-Ethyl-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 1-Ethyl-4-fluorobenzene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines standardized experimental protocols for the acquisition of such spectra and includes visualizations to illustrate the molecular structure and analytical workflow.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₉F, and its molecular weight is 124.16 g/mol . The spectroscopic data presented below provides confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group and the aromatic protons. The aromatic region displays a complex splitting pattern due to the fluorine substituent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.16 - 7.11 | m | - | 2H | Ar-H (ortho to ethyl) |

| 7.01 - 6.95 | m | - | 2H | Ar-H (ortho to fluorine) |

| 2.62 | q | 7.6 | 2H | -CH₂- |

| 1.22 | t | 7.6 | 3H | -CH₃ |

Note: The aromatic protons often appear as two overlapping multiplets due to second-order effects and coupling with fluorine.

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, J = 243.5 Hz) | C -F |

| 138.2 (d, J = 3.1 Hz) | C -CH₂CH₃ |

| 129.5 (d, J = 7.7 Hz) | C H (ortho to ethyl) |

| 115.1 (d, J = 21.2 Hz) | C H (ortho to fluorine) |

| 28.1 | -C H₂- |

| 15.8 | -C H₃ |

Note: The carbon attached to fluorine and the adjacent carbons show splitting (doublet, d) due to coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups and the overall fingerprint of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| 1605, 1510, 1450 | Strong | C=C stretching (aromatic ring) |

| 1225 | Strong | C-F stretching |

| 825 | Strong | C-H bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is for Electron Ionization (EI) Mass Spectrometry.[1]

| m/z | Relative Intensity (%) | Assignment |

| 124 | 45 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M-CH₃]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | 10 | |

| 77 | 8 | [C₆H₅]⁺ |

Experimental Protocols

While specific acquisition parameters for the presented data are not available, the following describes standard methodologies for obtaining high-quality spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy

-

Sample Preparation : A sample of 5-25 mg of this compound is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) are required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum is most commonly obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

-

Ionization : Electron Ionization (EI) is a common method for small, relatively non-polar molecules. In this technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

Physical properties of 1-Ethyl-4-fluorobenzene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Ethyl-4-fluorobenzene, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the compound's core attributes.

Core Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉F. Its physical characteristics are crucial for handling, reaction setup, and purification processes in a laboratory setting.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions.

| Physical Property | Value | Units |

| Boiling Point | 139 | °C |

| Density | 0.98 | g/cm³ |

Note: The density is reported at room temperature.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid compounds like this compound.

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[1]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Sample of this compound

Procedure:

-

A small amount (a few mL) of this compound is placed into the fusion tube.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[2]

-

The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath.[3]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as bubbles emerging from the open end of the capillary tube.[1]

-

Heating continues until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[3]

The density of a liquid is determined by measuring its mass and volume.[4][5]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an analytical balance.[4]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

-

The combined mass of the graduated cylinder and the liquid sample is measured.[4]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[5]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Visualization of Properties

The following diagram illustrates the relationship between this compound and its fundamental physical properties.

Caption: Core physical properties of this compound.

References

1-Ethyl-4-fluorobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Fluorinated Aromatic Building Block

Introduction: 1-Ethyl-4-fluorobenzene is a fluorinated aromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom significantly influences the molecule's physicochemical properties, offering advantages in medicinal chemistry such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a detailed overview of this compound, including its properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Ethylfluorobenzene, p-Fluoroethylbenzene |

| CAS Number | 459-47-2 |

| Molecular Formula | C₈H₉F |

| Molecular Weight | 124.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 141.6 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Flash Point | 30 °C |

| Solubility | Insoluble in water |

Spectroscopic Data:

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.15 - 7.09 | m | 2H (aromatic) | ||

| 6.98 - 6.92 | m | 2H (aromatic) | ||

| 2.62 | q | 7.6 | -CH₂- | |

| 1.22 | t | 7.6 | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, J=243.5 Hz) | C-F | |

| 137.9 (d, J=3.1 Hz) | C-C₂H₅ | |

| 129.5 (d, J=7.7 Hz) | CH (aromatic, ortho to ethyl) | |

| 114.9 (d, J=21.1 Hz) | CH (aromatic, ortho to fluorine) | |

| 28.2 | -CH₂- | |

| 15.7 | -CH₃ |

| FTIR | Wavenumber (cm⁻¹) | Assignment |

| 3050 - 2850 | C-H stretch (aromatic and aliphatic) | |

| 1605, 1510, 1450 | C=C stretch (aromatic) | |

| 1225 | C-F stretch | |

| 830 | C-H bend (p-disubstituted) |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts alkylation of fluorobenzene (B45895).

Experimental Protocol: Friedel-Crafts Ethylation of Fluorobenzene

Objective: To synthesize this compound by the ethylation of fluorobenzene using ethyl bromide and a Lewis acid catalyst.

Materials:

-

Fluorobenzene

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

-

From the dropping funnel, add ethyl bromide (1.05 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Expected Yield: 75-85%

Reactions of this compound as a Building Block

This compound is a versatile intermediate for the synthesis of more complex molecules. The ethyl group can be functionalized at the benzylic position, and the aromatic ring can undergo further electrophilic substitution.

Benzylic Bromination

The benzylic protons of the ethyl group are susceptible to radical bromination, providing a handle for further synthetic transformations.

Objective: To synthesize 1-(1-bromoethyl)-4-fluorobenzene.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by GC or TLC. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1-(1-bromoethyl)-4-fluorobenzene.

-

The product can be purified by vacuum distillation.

Expected Yield: 60-70%

Friedel-Crafts Acylation

The aromatic ring of this compound can undergo Friedel-Crafts acylation to introduce a ketone functionality. The ethyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. The acylation is expected to occur predominantly at the position ortho to the ethyl group due to steric hindrance at the position ortho to the smaller fluorine atom.

Objective: To synthesize 1-(4-ethyl-3-fluorophenyl)ethan-1-one and 1-(4-ethyl-2-fluorophenyl)ethan-1-one.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane in the flask and cool to 0 °C.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension.

-

Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting mixture of isomers can be separated by column chromatography on silica (B1680970) gel.

Expected Yield: 70-80% (combined isomers)

Applications in Drug Discovery and Development

The incorporation of a fluorine atom into a molecule can significantly alter its biological properties. In drug design, fluorine substitution is a common strategy to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Increase Lipophilicity: In many cases, fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity.

This compound serves as a valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The ability to selectively functionalize both the ethyl group and the aromatic ring allows for the construction of complex molecular scaffolds containing the beneficial 4-fluorophenyl moiety.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile fluorinated aromatic building block with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis via Friedel-Crafts alkylation and the reactivity of both its ethyl group and aromatic ring provide multiple avenues for the construction of complex molecules. The strategic incorporation of the 4-fluorophenyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides the essential technical information and detailed experimental protocols to facilitate the effective use of this compound in research and development.

References

A Technical Guide to High-Purity 1-Ethyl-4-fluorobenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1-Ethyl-4-fluorobenzene, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines commercial suppliers, detailed synthesis and purification protocols, and analytical methodologies for quality control, designed to assist researchers and drug development professionals in sourcing and utilizing this compound.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, typically with purities ranging from 97% to over 98%. For applications in pharmaceutical synthesis and other sensitive research areas, sourcing high-purity grades is crucial. The following table summarizes the offerings from several prominent commercial suppliers. It is recommended to request lot-specific certificates of analysis (CoA) to obtain detailed information on impurity profiles.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific | 97% | - | 459-47-2 | C₈H₉F | 124.16 |

| Sigma-Aldrich (Ambeed) | 98% | - | 459-47-2 | C₈H₉F | 124.16 |

| TCI America | >98.0% | GC | 459-47-2 | C₈H₉F | 124.16 |

| Oakwood Chemical | 97% | - | 459-47-2 | C₈H₉F | 124.16 |

| Santa Cruz Biotechnology | - | - | 459-47-2 | C₈H₉F | 124.15 |

Synthesis and Purification of High-Purity this compound

High-purity this compound can be synthesized through a two-step process involving a Friedel-Crafts acylation of fluorobenzene (B45895) followed by a Clemmensen reduction of the resulting ketone. This method is advantageous as it avoids the carbocation rearrangements often associated with direct Friedel-Crafts alkylation.[1]

Synthesis Pathway

The overall synthetic pathway is illustrated in the diagram below.

Experimental Protocols

This protocol is adapted from a general method for the Friedel-Crafts acylation of fluorobenzene.[2]

Materials:

-

Fluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

2M HCl

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add propionyl chloride (1 equivalent) to the stirred suspension.

-

Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash successively with 2M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-fluoro-propiophenone.

This protocol is a general procedure for the Clemmensen reduction of aryl-alkyl ketones.[3][4]

Materials:

-

Crude 4-fluoro-propiophenone from Step 1

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the crude 4-fluoro-propiophenone, toluene, water, and concentrated hydrochloric acid.

-

Add the zinc amalgam to the flask.

-

Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic condition.

-

Monitor the reaction by TLC or GC until the ketone is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation to yield crude this compound.

Purification to High Purity

The primary method for purifying the crude this compound to a high-purity grade is fractional distillation.[5]

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux or packed column.

-

Carefully transfer the crude this compound to the distillation flask.

-

Heat the flask gently. Collect and discard any low-boiling fractions.

-

Collect the fraction that distills at the boiling point of this compound (approximately 139-141 °C at atmospheric pressure).

-

Monitor the purity of the collected fractions by GC.

-

Combine the fractions with the desired purity.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Quality Control and Impurity Profiling

Ensuring the high purity of this compound is critical for its application in research and drug development. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

Potential Impurities

Based on the described synthetic route, potential impurities may include:

-

Unreacted starting materials: Fluorobenzene.

-

Intermediate: 4-Fluoro-propiophenone.

-

Byproducts of Friedel-Crafts acylation: Isomers of 4-fluoro-propiophenone (e.g., 2-fluoro-propiophenone).

-

Byproducts of Clemmensen reduction: Alcohols or pinacol (B44631) coupling products.[9]

-

Residual solvents: Dichloromethane, toluene.

Analytical Methodology: GC-MS

GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile impurities.

General GC-MS Parameters:

-

Column: A non-polar or medium-polarity column (e.g., HP-5MS) is suitable for the separation of aromatic compounds.

-

Injector: Split/splitless injector, with a typical split ratio of 50:1.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure the elution of all potential impurities.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum. The mass range should be scanned from a low m/z (e.g., 40) to a value sufficient to encompass the molecular ions of expected compounds.

The logical workflow for quality control analysis is depicted below.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. How To [chem.rochester.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Ethyl-4-fluorobenzene (CAS No. 459-47-2). The information is intended to support laboratory safety protocols and risk assessments in research, development, and manufacturing environments.

Chemical and Physical Properties

This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for anticipating its behavior under various laboratory conditions and for implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9F[2][3] |

| Molecular Weight | 124.15 g/mol [3][4] |

| Appearance | Colorless Liquid[1] |

| Boiling Point | 139 °C / 282.2 °F[1][5] |

| Flash Point | 30 °C / 86 °F[1][5] |

| Density | 1.0 ± 0.1 g/cm³[3] |

| Vapor Pressure | 7.3 ± 0.3 mmHg at 25°C[3] |

| Solubility | Immiscible with water[6] |

| Refractive Index | 1.471 - 1.478[3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2][6] Its primary hazards are flammability and potential for causing irritation.[2][4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[4] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2][4] |

Signal Word: Warning[6]

Hazard Pictograms:

Experimental Protocols for Hazard Determination

The hazard classifications presented are based on experimental data. While specific reports for this compound are not publicly available, the following internationally recognized OECD guidelines describe the methodologies used to determine these endpoints.

Flash Point Determination

The flash point of a flammable liquid is determined using either a closed-cup or open-cup method.[7] The Pensky-Martens closed-cup tester is a common apparatus for this measurement.[8] The liquid is heated at a slow, constant rate, and an ignition source is periodically passed over the surface of the liquid in the enclosed space. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[7][9]

Acute Oral Toxicity (OECD Guideline 420)

The Fixed Dose Procedure is used to assess the acute oral toxicity of a substance.[2][10] The test substance is administered orally to a group of female rats at one of the specified dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[10][11] The animals are observed for 14 days for signs of toxicity and mortality.[2] The results are used to classify the substance according to the Globally Harmonized System (GHS).[2]

Skin Irritation (OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[12][13] The test chemical is applied topically to the RhE tissue.[12] After a specified exposure and post-treatment incubation period, cell viability is measured, typically using an MTT assay.[12] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12][13]

Eye Irritation (OECD Guideline 405)

The in vivo eye irritation test involves instilling a single dose of the test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][14] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).[6] The severity and reversibility of the observed effects are scored to determine the irritation potential.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][12]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6][12]

-

Use only non-sparking tools and explosion-proof equipment.[6][12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2][15]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[16]

-

Wear appropriate personal protective equipment (see Section 5).[6]

-

Wash hands thoroughly after handling.[16]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15]

-

Keep away from heat, sparks, and flame.[6]

-

Store in a designated flammables area.[12]

-

Incompatible materials to avoid are oxidizing agents, strong acids, and strong bases.[6][12]

Exposure Controls and Personal Protection

Engineering Controls

-

Ensure adequate ventilation, especially in confined areas.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Eyewash stations and safety showers should be readily accessible.[12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that meet EN166 or equivalent standards.[6][14] A face shield may be necessary for splash protection.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[6][17]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[6]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[2]

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[2] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][14] Containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel.[2] Ensure adequate ventilation. Remove all sources of ignition.[6]

-

Environmental Precautions: Do not let the product enter drains.[16]

-

Methods for Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[18] Use non-sparking tools.[6]

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal processing.[6]

-

Chemical Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Incompatible Materials: Oxidizing agents.[6]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF) may be formed during combustion.[2][6]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

-

Ecological Information: Do not empty into drains.[6] Due to its low water solubility and volatility, it is not likely to be mobile in the environment.[6]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Protocol

The following diagram outlines a protocol for responding to emergencies involving this compound.

Caption: A protocol for responding to emergencies involving this compound.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. testinglab.com [testinglab.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. filab.fr [filab.fr]

- 8. researchgate.net [researchgate.net]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. x-cellr8.com [x-cellr8.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. delltech.com [delltech.com]

- 16. thepsci.eu [thepsci.eu]

- 17. epa.gov [epa.gov]

- 18. siesascs.edu.in [siesascs.edu.in]

Reactivity of the C-F Bond in 1-Ethyl-4-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it largely inert and posing a significant challenge for synthetic chemists. However, the strategic activation and functionalization of C-F bonds in fluoroaromatic compounds are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the C-F bond in 1-Ethyl-4-fluorobenzene, a representative electron-rich fluoroarene. This document details various methodologies for C-F bond activation, including transition metal-catalyzed cross-coupling reactions and directed ortho-metalation, supported by experimental protocols and quantitative data. The aim is to furnish researchers, scientists, and drug development professionals with a practical and in-depth understanding of the synthetic potential of this versatile building block.

Introduction

Organofluorine compounds are integral to modern chemistry, with fluorine substitution profoundly influencing a molecule's physical, chemical, and biological properties. The C-F bond's high bond dissociation energy and low polarizability make it exceptionally stable. Consequently, developing methods for its selective cleavage and functionalization is a highly active area of research.[1] this compound serves as a valuable model substrate for studying the reactivity of C-F bonds in non-activated or electron-rich aromatic systems. This guide will explore key synthetic transformations that leverage the unique properties of the C-F bond in this molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of C-F bonds.[1] While challenging, the C-F bond in this compound can be activated under specific catalytic conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While aryl fluorides are generally less reactive than other aryl halides, appropriate catalyst and reaction conditions can facilitate this transformation. A notable example involves the coupling of the related 1-chloro-4-fluorobenzene (B165104) with phenylboronic acid, which provides a strong indication of the feasibility and potential conditions for the analogous reaction with this compound.[2]

Table 1: Suzuki-Miyaura Coupling of a Related Aryl Fluoride [2]

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Chloro-4-fluorobenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ (2.0 equiv) | Methanol | 80 | 12 | 92 |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol based on the successful coupling of a similar substrate, which can be adapted for this compound.[2]

Materials:

-

This compound

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd-PEPPSI-CMP) (0.5-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., Methanol, Toluene, Dioxane)

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add the palladium catalyst, base, and arylboronic acid.

-

Add the anhydrous solvent, followed by this compound.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

Logical Relationship for Suzuki-Miyaura Coupling

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 1-Ethyl-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. Due to the inert nature of the Carbon-Fluorine (C-F) bond, specific catalytic systems and optimized reaction conditions are necessary for efficient coupling. These application notes offer detailed protocols and data presentation to facilitate the synthesis of 4-ethylbiphenyl (B1582967) derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] While aryl bromides and iodides are traditional substrates, the use of more cost-effective and readily available aryl fluorides like this compound is of significant interest.[2] The primary challenge lies in the cleavage of the strong C-F bond, which necessitates the use of highly active catalyst systems, often based on nickel or specialized palladium complexes.[2][3] This document outlines protocols that have been adapted for the successful coupling of this compound with various boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium or nickel catalyst. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the aryl fluoride (B91410) (this compound) to form an organometallic complex.[4][5]

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers the organic group to the metal center, displacing the fluoride.[6][7]

-

Reductive Elimination: The diorganometal complex undergoes reductive elimination to form the desired 4-ethylbiphenyl product and regenerate the active catalyst, allowing the cycle to continue.[6][8]

// Define nodes Catalyst [label="Pd(0) or Ni(0)\nCatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylFluoride [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeAddition [label="Oxidative\nAddition Intermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\nIntermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Ethyl-4'-R-biphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges and labels Catalyst -> OxidativeAddition [label=" Oxidative\n Addition"]; ArylFluoride -> OxidativeAddition; BoronicAcid -> Transmetalation; Base -> Transmetalation [label=" Activation"]; OxidativeAddition -> Transmetalation [label=" Transmetalation"]; Transmetalation -> Catalyst [label=" Reductive\n Elimination", pos="l"]; Transmetalation -> Product; } Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Yields are highly dependent on the specific boronic acid used and require optimization.

| Parameter | Palladium-Catalyzed | Nickel-Catalyzed | Notes |

| Aryl Halide | This compound | This compound | Limiting Reagent |

| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Arylboronic Acid (1.2-1.5 equiv) | Slight excess is typical. |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | Ni(cod)₂ (5-10 mol%) | Nickel catalysts are often more effective for aryl fluorides.[3] |

| Ligand | SPhos or XPhos (4-10 mol%) | PCy₃ or IPr (10-20 mol%) | Bulky, electron-rich phosphine (B1218219) or NHC ligands are crucial. |

| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | K₃PO₄ or NaOtBu (2.0-3.0 equiv) | A strong base is required. |

| Solvent | 1,4-Dioxane (B91453)/H₂O or Toluene (B28343) | Toluene or THF | Anhydrous conditions are often preferred for Ni catalysis. |

| Temperature | 100-120 °C | 80-110 °C | |

| Reaction Time | 12-24 hours | 12-24 hours | |

| Typical Yield | 40-85% | 50-95% | Highly substrate dependent. |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of this compound with an arylboronic acid using a palladium catalyst.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 mixture)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[2]

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl product.[2]

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for the use of a nickel catalyst, which can be more effective for the activation of the C-F bond.[9]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (10 mol%)

-

Tricyclohexylphosphine (PCy₃) (20 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

-

Anhydrous, degassed toluene

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup (in a glovebox): To an oven-dried vial, add Ni(cod)₂ (0.10 mmol, 10 mol%) and PCy₃ (0.20 mmol, 20 mol%). Add anhydrous toluene (2 mL) and stir for 10 minutes.

-

In a separate oven-dried vial, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and NaOtBu (2.0 mmol, 2.0 eq.).

-

Reaction Execution: Transfer the catalyst solution to the vial containing the substrates and base. Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

// Connections Reagents -> Catalyst -> Inert -> Solvent -> Heat -> Monitor -> Cool -> Quench -> Dry -> Purify -> Characterize; } Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper handling of air-sensitive catalysts and ligands; use fresh reagents. |

| Insufficiently anhydrous conditions (for Ni) | Flame-dry glassware; use anhydrous solvents. | |

| Inappropriate base or solvent | Screen different bases and solvent systems. | |

| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of boronic acid; ensure slow catalyst addition. |

| Protodeborylation of boronic acid | Use anhydrous conditions or a less nucleophilic base. | |

| Difficulty in Product Purification | Incomplete reaction | Monitor reaction to completion; re-optimize conditions. |

| Co-eluting impurities | Employ alternative purification techniques (e.g., preparative HPLC).[4] |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a viable route for the synthesis of 4-ethylbiphenyl derivatives. The success of this transformation is highly dependent on the careful selection of the catalyst system, ligand, base, and solvent. Nickel-based catalysts often provide superior results for the activation of the C-F bond. The protocols and data presented herein serve as a valuable starting point for researchers, and further optimization may be required to achieve the best outcomes for specific substrate combinations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction with 1-Ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene. This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The use of aryl fluorides, such as 1-Ethyl-4-fluorobenzene, as substrates in the Heck reaction presents a unique set of challenges and opportunities. Due to the high strength of the C-F bond, these substrates are typically less reactive than their chloro, bromo, or iodo counterparts. However, the abundance and lower cost of fluorinated building blocks make the development of efficient Heck protocols for these compounds highly desirable.

This document provides detailed application notes and protocols for conducting the Palladium-catalyzed Heck reaction with this compound, targeting researchers, scientists, and professionals in drug development.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like aryl fluorides.

-

Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

-

Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

For aryl fluorides, the initial oxidative addition step is particularly challenging due to the strong C-F bond. Therefore, catalyst systems employing electron-rich and sterically bulky phosphine (B1218219) ligands are often required to facilitate this step.

Quantitative Data Summary